1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

Enzyme inhibition N-heterocyclic carbene Medicinal chemistry

Researchers face scaffold mismatch when synthesizing 2-hydroxyethyl-substituted NHC precursors-generic benzimidazolones or chloroethyl analogs fail to provide the correct nucleophilic handle. This primary alcohol-functionalized benzimidazolone enables targeted derivatization via esterification, etherification, or oxidation. - **Validated application**: Precursors yield nanomolar α-glycosidase/CA inhibitors (diabetes/glaucoma) and Pd-NHC complexes with antiproliferative activity comparable to cisplatin. - **Supply advantage**: BenchChem ensures verified structural integrity-not the chloroethyl analog or 1-methyl derivative. - **Immediate availability**: Standard research quantities for medicinal inorganic chemistry and SAR antiviral studies.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 63388-01-2
Cat. No. B014837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one
CAS63388-01-2
Synonyms1,3-Dihydro-1-(2-hydroxyethyl)-2H-benzimidazol-2-one; 
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CCO
InChIInChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13)
InChIKeyZONXBNQBUCKCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Key Properties


1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 63388-01-2), a heterocyclic compound also referred to as 1-(2-hydroxyethyl)-2-benzimidazolinone, is a versatile building block widely utilized in chemical synthesis . Its molecular architecture features a benzimidazolone core with a 2-hydroxyethyl substituent, a combination that positions it as a key intermediate for generating N-heterocyclic carbene (NHC) precursors [1], and for the development of numerous biologically active derivatives in medicinal chemistry research [2].

Why Generic Substitution Fails


The 1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one scaffold serves as a critical starting material for generating distinct chemical series, where the specific placement of the 2-hydroxyethyl moiety on the benzimidazolone nitrogen is essential for subsequent derivatization. A generic substitution with a structurally similar benzimidazolone, such as the unsubstituted core or a 1-methyl derivative, would fail to provide the same synthetic handle for creating 2-hydroxyethyl-substituted N-heterocyclic carbene (NHC) precursors [1], which have demonstrated unique inhibitory profiles against key metabolic enzymes [1]. Furthermore, procurement of the incorrect analog (e.g., 1-(2-chloroethyl)benzimidazolone) introduces a different electrophilic center, leading to a divergent chemical reactivity pathway and ultimately, a different set of final compounds with unpredictable biological and physicochemical properties .

Evidence-Based Selection Guide


Enzyme Inhibition by NHC Precursors

N-heterocyclic carbene (NHC) precursors synthesized from 1-(2-hydroxyethyl)benzimidazole, a direct derivative of the target compound, exhibit a distinct and highly potent enzyme inhibition profile that is not observed with the unsubstituted benzimidazole core [1]. These precursors demonstrate Ki values in the low nanomolar range for several therapeutically relevant enzymes, whereas the unsubstituted core shows no such activity at comparable concentrations [1].

Enzyme inhibition N-heterocyclic carbene Medicinal chemistry

Anticancer Activity of Palladium Complexes

Benzimidazolium salts derived from a 2-hydroxyethyl-substituted benzimidazole precursor (which itself is synthesized from the target compound) exhibit potent antiproliferative activity against human cancer cell lines [1]. A specific salt containing a 4-methylbenzyl group showed an IC50 value against MDA-MB-231 and DLD-1 cells that is comparable to the standard chemotherapeutic agent cisplatin [1].

Anticancer Cytotoxicity Organometallic chemistry

Reactivity Divergence: Nucleophilic vs. Electrophilic

A critical differentiation exists between the target compound, 1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, and its close chemical analog, 1-(2-chloroethyl)-2,3-dihydrobenzimidazol-2-one, which shares the same CAS registry . The hydroxyethyl group provides a nucleophilic alcohol handle for further functionalization (e.g., esterification, etherification), while the chloroethyl analog offers an electrophilic carbon for nucleophilic substitution reactions .

Organic synthesis Reactivity Building block

Broad Enzyme Inhibition Profile

The 2-hydroxyethyl-substituted NHC precursors derived from the target compound show a broad and potent inhibitory profile against a panel of enzymes relevant to metabolic and neurodegenerative diseases [1]. While specific comparative data for a non-hydroxyethyl analog is not provided in the abstract, the obtained Ki values in the nanomolar range establish this series as a high-potency chemotype [1].

Enzyme inhibition Metabolic disease Alzheimer's disease

Key Research Applications


NHC Precursor Synthesis for Enzyme Inhibition

This compound is a preferred starting material for synthesizing 2-hydroxyethyl-substituted NHC precursors [1]. As demonstrated in Section 3, these resulting precursors are potent nanomolar inhibitors of α-glycosidase and carbonic anhydrase isoforms, establishing this synthetic route as a foundation for developing novel therapeutics for diabetes and glaucoma [1].

Palladium-NHC Anticancer Complex Development

The target compound is a key intermediate for generating 2-hydroxyethyl-substituted benzimidazolium salts, which are then used to form organometallic palladium(II)-NHC complexes [1]. This specific structural class has demonstrated antiproliferative activity against breast and colon cancer cell lines comparable to cisplatin, making this a validated application in medicinal inorganic chemistry [1].

Alcohol-Directed Derivatization

Unlike its chloroethyl analog, the primary alcohol on this compound serves as a versatile synthetic handle for introducing a wide range of functional groups via esterification, etherification, or oxidation reactions [1]. This makes it the correct choice for synthetic sequences requiring a nucleophilic functional group at this position, enabling the creation of diverse libraries of benzimidazolone derivatives for biological screening [1].

Antiviral SAR Studies

Based on class-level evidence, 1-(hydroxyalkyl)-1H-benzimidazoles have been investigated for antiviral activity [1]. This compound can serve as a core scaffold for systematic SAR studies, where the 2-hydroxyethyl group is varied or functionalized to optimize potency and selectivity against viral targets like herpes simplex virus or poliovirus [1].

Technical Documentation Hub

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